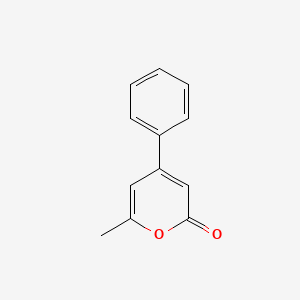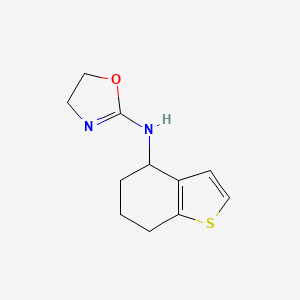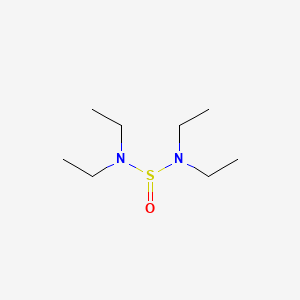
Sulphinylbis(diethylamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulphinylbis(diethylamide) is an organic compound with the molecular formula C₈H₂₀N₂OS and a molecular weight of 192.322. It is also known as tetraethyl sulphurous diamide. This compound is characterized by its white to pale yellow crystalline solid form, which can sometimes appear orange. It is almost insoluble in water but soluble in organic solvents such as ether and acetone .
Méthodes De Préparation
Sulphinylbis(diethylamide) can be synthesized through the reaction of sulphuric acid with diethylamine. The reaction involves the formation of sulphinyl intermediates, which then react with diethylamine to form the final product. The reaction conditions typically involve controlled temperatures and the use of organic solvents to facilitate the reaction .
Analyse Des Réactions Chimiques
Sulphinylbis(diethylamide) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulphinyl derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: Sulphinylbis(diethylamide) can undergo substitution reactions with various reagents to form different products. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminium hydride.
Applications De Recherche Scientifique
Sulphinylbis(diethylamide) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: This compound is used in biochemical studies to understand the interactions between sulphinyl compounds and biological molecules.
Medicine: Sulphinylbis(diethylamide) is studied for its potential therapeutic applications, including its effects on neurotransmitter systems.
Industry: It is used in the production of pharmaceuticals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of sulphinylbis(diethylamide) involves its interaction with various molecular targets, including enzymes and receptors. It can modulate the activity of these targets by binding to them and altering their function. The specific pathways involved depend on the biological context in which the compound is used .
Comparaison Avec Des Composés Similaires
Sulphinylbis(diethylamide) can be compared with other similar compounds, such as:
Sulphinylbis(diethylamine): This compound has a similar structure but different functional groups, leading to different chemical properties and applications.
Sulphinylbis(dimethylamide): This compound has methyl groups instead of ethyl groups, resulting in different reactivity and uses.
Sulphinylbis(dipropylamide): This compound has propyl groups, which affect its solubility and reactivity compared to sulphinylbis(diethylamide).
Sulphinylbis(diethylamide) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
33641-61-1 |
|---|---|
Formule moléculaire |
C8H20N2OS |
Poids moléculaire |
192.32 g/mol |
Nom IUPAC |
N-diethylsulfinamoyl-N-ethylethanamine |
InChI |
InChI=1S/C8H20N2OS/c1-5-9(6-2)12(11)10(7-3)8-4/h5-8H2,1-4H3 |
Clé InChI |
BVVRZSKVUVJJAJ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)S(=O)N(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


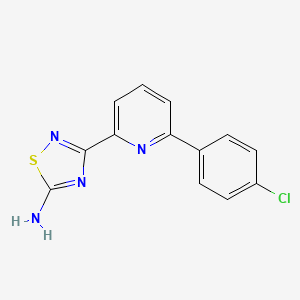
![2,5,8,11-Tetraazatridecanamide, 13-amino-N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-](/img/structure/B13747907.png)
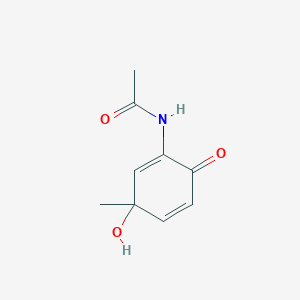

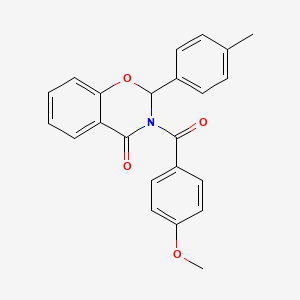
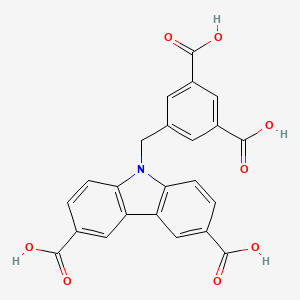
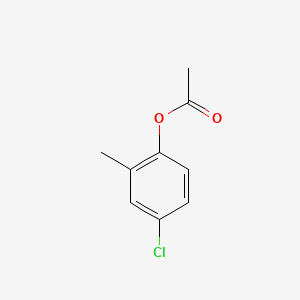
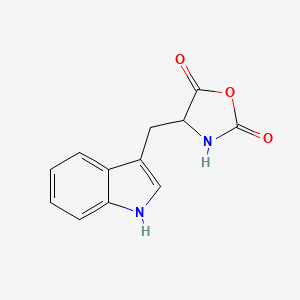
![Propanedinitrile, [[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]methylene]-](/img/structure/B13747958.png)

![3-[(2Z)-2-[(2E)-2-[[5-methoxy-3-(3-sulfopropyl)-1,3-benzoselenazol-3-ium-2-yl]methylidene]butylidene]-5,6-dimethyl-1,3-benzothiazol-3-yl]propane-1-sulfonic acid](/img/structure/B13747978.png)

